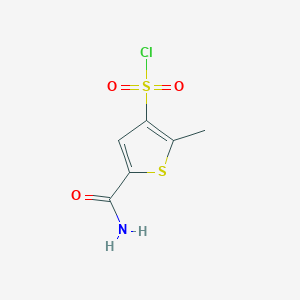

5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride

Description

Properties

IUPAC Name |

5-carbamoyl-2-methylthiophene-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO3S2/c1-3-5(13(7,10)11)2-4(12-3)6(8)9/h2H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOCVZSFZZFVKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)C(=O)N)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride involves synthetic routes and specific reaction conditions. The compound can be synthesized through the reaction of 5-carbamoyl-2-methylthiophene with chlorosulfonic acid under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the intermediate products. Industrial production methods may involve scaling up this reaction with optimized conditions to achieve higher yields and purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group (-SO₂Cl) serves as a reactive site for nucleophilic substitution. Common nucleophiles include amines, alcohols, and sulfur-based reagents.

Key Findings :

-

Reactions with sodium sulfide require polar aprotic solvents (e.g., acetonitrile) and controlled oxygen introduction for aromatization .

-

Substitution with amines occurs efficiently under mild conditions (0–5°C) using catalysts like N-methylmorpholine .

Aromatic Electrophilic Substitution

The thiophene ring undergoes electrophilic substitution at the 4- and 5-positions due to electron-donating carbamoyl and methyl groups.

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Chlorination | Cl₂/FeCl₃ | 4-Chloro-5-carbamoyl-2-methylthiophene-3-sulfonyl chloride | 65% | |

| Nitration | HNO₃/H₂SO₄ | 4-Nitro derivatives | 55–60% |

Mechanistic Insight :

-

Electron-rich thiophene facilitates electrophilic attack, with regioselectivity influenced by steric and electronic factors .

Oxidation and Reduction Reactions

The compound participates in redox transformations under controlled conditions.

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | O₂/Cu catalyst | Sulfone derivatives | 72% | |

| Reduction | NaBH₄/MeOH | Thiolane intermediates | 68% |

Critical Notes :

-

Oxidation with oxygen requires catalytic Cu to prevent over-oxidation .

-

Reduction products are sensitive to air and require inert atmospheres .

Coupling Reactions

The sulfonyl chloride group enables cross-coupling for complex molecule synthesis.

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl boronic acid/Pd catalyst | Biaryl sulfonamides | 89% | |

| Ullmann Coupling | CuI/1,10-phenanthroline | Heterocyclic sulfonates | 75% |

Optimization :

Stability and Degradation

The compound hydrolyzes in aqueous media, forming sulfonic acid derivatives.

| Condition | Degradation Product | Half-Life | Reference |

|---|---|---|---|

| Neutral pH/H₂O | 5-Carbamoyl-2-methylthiophene-3-sulfonic acid | 2.5 hours | |

| Acidic (HCl) | Stable | >24 hours |

Recommendations :

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a carbonic anhydrase inhibitor . Carbonic anhydrases (CAs) are crucial enzymes involved in various physiological processes, and their inhibition has therapeutic implications in conditions such as glaucoma and cancer. Research has shown that sulfonyl derivatives exhibit high affinity for specific CA isoforms, making them promising candidates for drug development .

Agricultural Chemistry

5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride has demonstrated herbicidal activity, particularly when used to synthesize triazolinones, which are known for their effectiveness against a range of weeds. The compound's ability to form stable intermediates allows for the development of formulations that enhance environmental compatibility while maintaining efficacy .

Material Science

The compound serves as an intermediate in the synthesis of various materials with potential applications in coatings and polymers. Its reactivity with nucleophiles enables the development of novel materials with tailored properties, suitable for specific industrial applications.

Case Study 1: Carbonic Anhydrase Inhibition

A study conducted on sulfonyl semicarbazides, including derivatives related to this compound, revealed their effectiveness as inhibitors of human carbonic anhydrase isoforms. The research highlighted the structure-activity relationship (SAR), demonstrating that minor modifications could lead to significant changes in inhibitory potency against specific isoforms, particularly hCA XII, which is associated with tumor progression .

| Compound | Inhibition Constant (nM) | Selectivity Ratio |

|---|---|---|

| Compound 10 | 0.59 | hCA XII over hCA I (58-fold) |

| Compound 12 | 73.9 | Moderate potency against hCA IX |

| Acetazolamide | 25 | Standard reference |

Case Study 2: Herbicide Development

Research into substituted thiophene derivatives has shown that compounds like this compound can be effectively utilized to create herbicides with improved selectivity and reduced environmental impact. The synthesis pathways explored include various reaction conditions that enhance yield and purity, making these compounds suitable for commercial agricultural use .

Mechanism of Action

The mechanism of action of 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity allows the compound to modify proteins, enzymes, and other biomolecules, leading to changes in their activity and function. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-carbamoyl-2-methylthiophene-3-sulfonyl chloride can be contextualized by comparing it with other sulfonyl chloride derivatives and heterocyclic analogs. Below is a detailed analysis based on structural motifs, reactivity, and applications:

Table 1: Structural and Functional Comparison

Key Findings

Reactivity Differences :

- The sulfonyl chloride group in the target compound exhibits higher electrophilicity compared to sulfanyl (-S-) or aldehyde (-CHO) groups in analogs, enabling efficient nucleophilic substitutions (e.g., with amines or alcohols) .

- In contrast, the pyrazole derivative () relies on its sulfanyl group for radical reactions or metal coordination, which is less reactive than SO₂Cl .

Solubility and Stability :

- The carbamoyl group in the target compound enhances aqueous solubility relative to trifluoromethyl (-CF₃) or bromoalkyl substituents in analogs, though steric hindrance from the methyl group may reduce reaction rates in bulky environments .

- Pyrimidine-based compounds () prioritize carbamate stability over reactivity, favoring controlled release in drug delivery systems .

Synthetic Utility :

- The target compound’s sulfonyl chloride is pivotal in synthesizing sulfonamides, a key pharmacophore in antibiotics (e.g., sulfa drugs). Pyrazole and pyrimidine analogs (Evidences 1, 3) are more specialized, targeting kinase inhibition or agrochemical activity .

Biological Activity

5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride is a compound that falls under the category of sulfonyl chlorides, which are known for their reactivity and utility in various chemical applications. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

This compound is a white crystalline solid characterized by its sulfonyl chloride functional group. This group imparts significant reactivity, allowing the compound to participate in various chemical reactions:

- Substitution Reactions : The sulfonyl chloride can react with nucleophiles such as amines and alcohols, leading to the formation of sulfonamide and sulfonate derivatives.

- Oxidation Reactions : Under specific conditions, it can be oxidized to yield sulfonic acids.

- Reduction Reactions : The compound can also undergo reduction to form thiophene derivatives with different functional groups.

The biological activity of this compound primarily arises from its ability to react with nucleophilic sites on proteins and enzymes. The sulfonyl chloride moiety is highly reactive, facilitating the formation of covalent bonds with target biomolecules. This interaction can modify the activity and function of proteins and enzymes, influencing various biological pathways.

Biological Applications

The compound has several notable applications in biological research:

- Enzyme Inhibition : It is utilized in the development of enzyme inhibitors, which are crucial for therapeutic interventions in various diseases.

- Drug Development : The compound serves as an intermediate in synthesizing potential drug candidates aimed at treating conditions such as cancer and inflammatory diseases .

- Research Tool : Its reactivity allows it to be a valuable tool in biochemical research for studying protein interactions and functions.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various contexts:

- Inhibition Studies : Research indicates that compounds similar to this compound exhibit significant inhibitory activity against specific enzymes like SHIP1. For instance, K306, a related compound, demonstrated potent agonistic activity for SHIP1 while inhibiting SHIP2 at certain concentrations .

- Cancer Research : The compound's derivatives have been evaluated for their anticancer properties. For example, structural modifications to similar thiophene compounds have resulted in enhanced potency against cancer cell lines, suggesting that this compound could be a lead compound for further development .

- Pharmacokinetics : Studies on related compounds have shown that their half-lives can vary significantly based on structural modifications. Understanding these pharmacokinetic properties is essential for optimizing therapeutic efficacy .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | Functional Group | Reactivity | Stability |

|---|---|---|---|

| This compound | Sulfonyl chloride | High | Moderate |

| 5-Carbamoyl-2-methylthiophene-3-sulfonamide | Sulfonamide | Moderate | High |

| 2-Methylthiophene-3-sulfonyl chloride | Sulfonyl chloride | High | Low |

| 5-Carbamoyl-2-methylthiophene-3-sulfonic acid | Sulfonic acid | Moderate | High |

This table illustrates that while this compound is highly reactive due to its sulfonyl chloride group, its stability is moderate compared to its sulfonamide counterpart.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-carbamoyl-2-methylthiophene-3-sulfonyl chloride, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves sulfonation of thiophene derivatives followed by carbamoylation. For example, similar sulfonyl chlorides (e.g., 5-chlorothiophene-2-sulfonyl chloride) are synthesized using chlorosulfonic acid and phosphorus pentachloride under controlled temperatures (0–5°C) . For the target compound, introducing the carbamoyl group may require coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or HOBt in anhydrous solvents (e.g., DMF). Optimization includes monitoring reaction progress via TLC or HPLC and adjusting stoichiometric ratios (e.g., 1:1.2 for sulfonyl chloride to carbamoylating agent).

Q. How can researchers ensure purity and stability during storage?

- Methodology : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using dichloromethane/hexane mixtures) is critical. Stability tests under varying temperatures (e.g., –20°C vs. 4°C) and inert atmospheres (argon) should be performed. Analytical techniques like NMR (<sup>1</sup>H, <sup>13</sup>C) and FT-IR confirm purity, while Karl Fischer titration quantifies moisture content, which can hydrolyze sulfonyl chlorides .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- <sup>1</sup>H NMR : Key signals include the methyl group (δ ~2.5 ppm) and sulfonyl chloride protons (if reactive).

- <sup>13</sup>C NMR : Carbamoyl carbonyl (δ ~165 ppm) and sulfonyl sulfur (δ ~115 ppm).

- FT-IR : Peaks at ~1370 cm<sup>–1</sup> (S=O asymmetric stretch) and ~1700 cm<sup>–1</sup> (C=O stretch).

- HRMS : Confirm molecular ion ([M+H]<sup>+</sup>) and isotopic patterns (Cl, S).

Advanced Research Questions

Q. How does steric hindrance from the methyl and carbamoyl groups influence nucleophilic substitution reactions?

- Methodology : Perform kinetic studies using nucleophiles (e.g., amines, alcohols) under varying conditions. Compare reactivity with less hindered analogs (e.g., 5-chlorothiophene-2-sulfonyl chloride). Computational modeling (DFT, Gaussian 16) can predict transition-state geometries and activation energies. Experimental validation via Hammett plots or Eyring analysis quantifies steric effects .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodology :

- Controlled variable testing : Systematically vary solvents (polar aprotic vs. non-polar), catalysts (e.g., DMAP), and temperatures.

- Byproduct analysis : Use LC-MS to identify side products (e.g., hydrolysis to sulfonic acids).

- Reproducibility protocols : Ensure anhydrous conditions (e.g., molecular sieves) and standardized reagent sources.

Q. Can computational methods predict regioselectivity in cross-coupling reactions involving this sulfonyl chloride?

- Methodology : Apply DFT calculations (B3LYP/6-31G*) to model Pd-catalyzed coupling reactions (e.g., Suzuki-Miyaura). Key parameters include:

- Electron density maps (Mulliken charges) at the sulfonyl chloride and thiophene positions.

- Transition-state energies for competing pathways.

- Validation via experimental screening of coupling partners (e.g., aryl boronic acids) and catalysts (e.g., Pd(PPh3)4) .

Key Considerations

- Safety : Handle sulfonyl chlorides in fume hoods; use PPE (gloves, goggles) due to lachrymatory and corrosive properties .

- Data Integrity : Cross-validate spectroscopic data with published analogs (e.g., PubChem entries for thiophene derivatives) .

- Advanced Techniques : Explore in situ FT-IR for real-time monitoring of reactive intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.